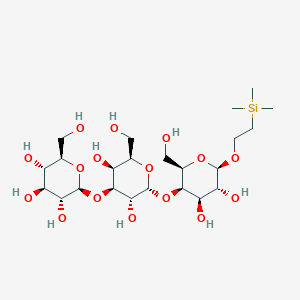
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is a complex chemical compound with a wide range of applications in scientific research. It is commonly used as a tool for studying the biochemical and physiological effects of various substances in the laboratory.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidase enzymes. These enzymes are responsible for the hydrolysis of glycosidic bonds, which are important in the breakdown and metabolism of carbohydrates in the body. By inhibiting these enzymes, 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside can alter the glycosylation patterns of various molecules in the body, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside are diverse and complex. The compound has been shown to affect the glycosylation patterns of various molecules in the body, including proteins, lipids, and carbohydrates. This can lead to changes in their structure and function, which can have a wide range of effects on biological processes. Additionally, 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside in lab experiments include its ability to selectively inhibit glycosidase enzymes, its usefulness in studying glycosylation patterns, and its potential therapeutic applications for inflammatory conditions. However, there are also limitations to its use, including the complexity of its synthesis, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for the compound, particularly in the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside and its potential effects on biological processes.
Synthesemethoden
The synthesis of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside involves a multi-step process that requires a high degree of precision and expertise. The first step involves the protection of the hydroxyl groups of the galactose molecules using a silylating agent. This is followed by the coupling of the protected galactose molecules with a 2-(Trimethylsilyl)ethyl glycoside using a glycosylation reaction. The resulting product is then deprotected using an acid catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various substances. It is particularly useful in the study of glycosylation, a process that plays a critical role in many biological functions. The compound can be used to study the glycosylation of proteins, lipids, and other molecules, as well as the effects of glycosylation on their structure and function.
Eigenschaften
CAS-Nummer |
157553-92-9 |
|---|---|
Produktname |
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside |
Molekularformel |
C23H44O16Si |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O16Si/c1-40(2,3)5-4-34-21-17(32)15(30)19(11(8-26)37-21)38-23-18(33)20(13(28)10(7-25)36-23)39-22-16(31)14(29)12(27)9(6-24)35-22/h9-33H,4-8H2,1-3H3/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
RTXPHWYDFLFJJH-DNAKEQCLSA-N |
Isomerische SMILES |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Kanonische SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Synonyme |
2-(trimethylsilyl)ethyl 4-O-(3-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranosyl)-beta-D-galactopyranoside 2-(trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside TMSE-GGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



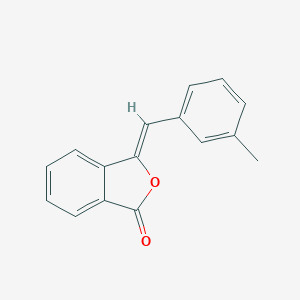
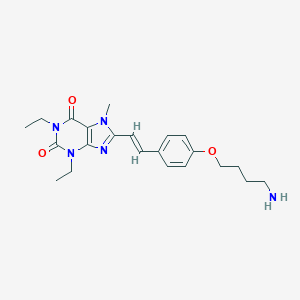
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


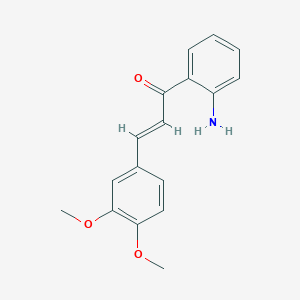
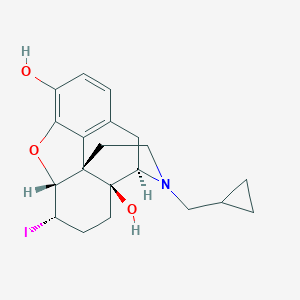
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
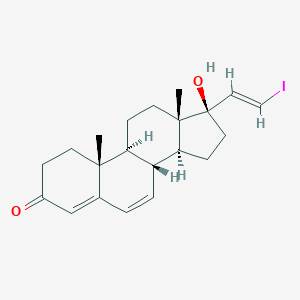
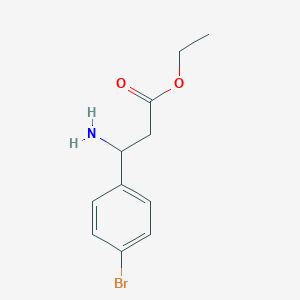
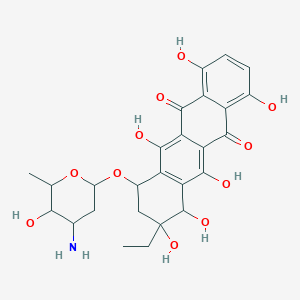
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)